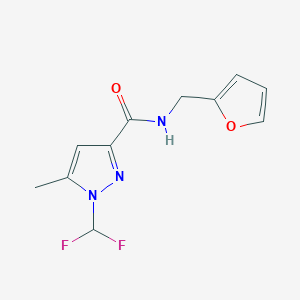![molecular formula C10H10ClF3N4O2 B10936671 (4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10936671.png)
(4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that features both pyrazole and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include 4-chloro-1-ethyl-1H-pyrazole and 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole . The reaction conditions may involve the use of strong bases or acids, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where precise control over temperature, pressure, and reaction time is maintained. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the pyrazole and trifluoromethyl groups suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, This compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-ethyl-1H-pyrazole
- 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- 1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, (4-chloro-1-ethyl-1H-pyrazol-5-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone stands out due to its dual functional groups. The combination of the pyrazole and trifluoromethyl groups provides unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClF3N4O2 |
|---|---|
Molecular Weight |
310.66 g/mol |
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C10H10ClF3N4O2/c1-2-17-7(6(11)5-16-17)8(19)18-9(20,3-4-15-18)10(12,13)14/h4-5,20H,2-3H2,1H3 |
InChI Key |
SLJRZDGBQULTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)N2C(CC=N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B10936593.png)
![6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936607.png)
![1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936614.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10936619.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10936627.png)
![(2Z)-2-(cyclopropylimino)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B10936632.png)
![methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B10936638.png)

![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10936647.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10936652.png)
![1-[3-(dimethylamino)propyl]-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10936653.png)
![4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10936659.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10936666.png)
